molecular formula C19H15N3O2S B3490389 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B3490389
M. Wt: 349.4 g/mol
InChI Key: FRQDFADFKTWMLG-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions, followed by cyclization with a suitable oxidizing agent.

    Coupling with Xanthene: The synthesized thiadiazole derivative is then coupled with xanthene-9-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xanthene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2-thiophenecarboxamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to the presence of both a thiadiazole ring and a xanthene moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-17(20-19-22-21-18(25-19)11-9-10-11)16-12-5-1-3-7-14(12)24-15-8-4-2-6-13(15)16/h1-8,11,16H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQDFADFKTWMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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